tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
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Overview
Description
tert-Butyl (1S,6S)-3,7-diazabicyclo[420]octane-7-carboxylate hydrochloride is a bicyclic compound that features a diazabicyclo octane core
Preparation Methods
The synthesis of tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride typically involves enantioselective construction methods. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
tert-Butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride can be compared with other similar compounds, such as:
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
These compounds share a similar bicyclic structure but differ in their specific functional groups and stereochemistry. The unique properties of this compound make it particularly useful in certain applications, such as the development of enzyme inhibitors and central nervous system drugs.
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9-;/m0./s1 |
InChI Key |
ZVXHPGOCQWYXAX-OZZZDHQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCNC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2.Cl |
Origin of Product |
United States |
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